N-ε-Acetyl-L-Lysin

Übersicht

Beschreibung

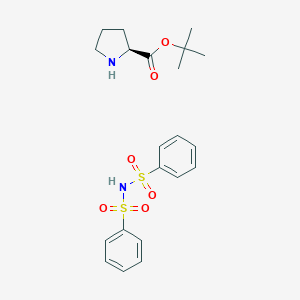

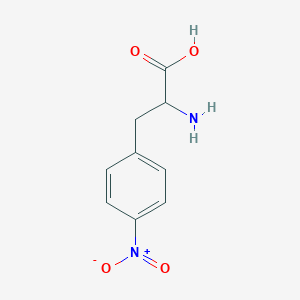

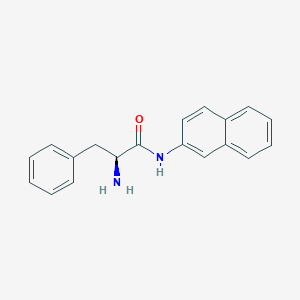

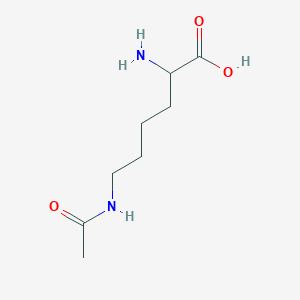

N6-Acetyl-L-lysine is an N6-acyl-L-lysine where the N6-acyl group is specified as acetyl . It has a role as a human metabolite . It is a tautomer of a N6-acetyl-L-lysine zwitterion .

Synthesis Analysis

In mammalian cells, N6-acetyl-L-lysine can be utilized by Lysyl-tRNA synthetase (KARS) to generate N6-acetyl-L-lysyl-tRNA . This introduces N6-acetyl-L-lysine into the growing nascent polypeptide and intra-translationally results in protein acetylation .

Molecular Structure Analysis

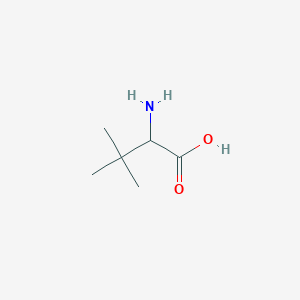

The molecular formula of N6-Acetyl-L-lysine is C8H16N2O3 . The molecular weight is 188.22 g/mol . The IUPAC name is (2 S )-6-acetamido-2-aminohexanoic acid .

Chemical Reactions Analysis

N6-Acetyl-L-lysine is an R-chain N-acetylated α amino acid used together with other lysine analogues to differentiate and characterize various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .

Physical And Chemical Properties Analysis

The density of N6-Acetyl-L-lysine is 1.1±0.1 g/cm3 . The boiling point is 442.0±40.0 °C at 760 mmHg . The molar refractivity is 47.8±0.3 cm3 . The polar surface area is 92 Å2 .

Wissenschaftliche Forschungsanwendungen

Charakterisierung von Aminoacylasen und Sirtuinen

N-ε-Acetyl-L-Lysin wird verwendet, um verschiedene Aminoacylasen und Sirtuin-Enzyme/Sirtuine zu unterscheiden und zu charakterisieren. Diese Enzyme sind an wichtigen zellulären Prozessen wie der Protein-Deacetylierung beteiligt, die für die Regulierung der Genexpression und des Stoffwechsels entscheidend ist .

Antikörperpräparation

Diese Verbindung wird zur Modifizierung von Antigen- oder Antikörpermolekülen verwendet, um spezifische chemische Eigenschaften oder Fluoreszenzeigenschaften zu verleihen. Dies ist wichtig für Forschungsanwendungen wie Immunanalyse und dynamische Zellbildgebung .

Proteinmarkierung

N6-Acetyl-L-Lysin kann an Proteine gebunden werden, um spezifische chemische funktionelle Gruppen einzuführen. Dies hilft bei weiteren funktionellen Studien und dem Nachweis von Proteinen .

Stoffwechselstudien im Krankheitskontext

Erhöhte N6-Acetyl-L-Lysin-Spiegel wurden bei übergewichtigen und fettleibigen COVID-19-Patienten beobachtet. Lysinacetylierung ist ein posttranslationaler Modifikationsweg, der die Enzymaktivitäten reguliert, die am Fett- und Glukosestoffwechsel beteiligt sind, die bei Fettleibigkeit oft verändert sind .

Intra-translationale Modifikation

Untersuchungen zeigen, dass Lysyl-tRNA-Synthetase (KARS) N6-Acetyl-L-Lysin verwenden kann, um N6-Acetyl-L-Lysyl-AMP zu produzieren und die N6-Acetyl-L-Lysyl-Gruppierung auf Lysin-cognate-tRNA zu übertragen, was auf eine Rolle bei der intra-translationalen Modifikation hindeutet .

Wirkmechanismus

Target of Action

N-epsilon-Acetyl-L-lysine, also known as N6-Acetyl-L-lysine or Nepsilon-Acetyl-L-lysine, is primarily targeted at proteins, specifically at the lysine residues . It is used to differentiate and characterize various aminoacylases and regulator 2 (Sir2) enzymes/sirtuins .

Mode of Action

The compound functions by acetylating the ε-amino group of a lysine residue . This acetylation is a post-translational modification that plays a significant role in the regulation of protein properties . It is involved in the regulation of the binding of histones to DNA in nucleosomes, thereby controlling the expression of genes on that DNA .

Biochemical Pathways

N-epsilon-Acetyl-L-lysine is involved in the acetylation of lysine residues, an important mechanism of epigenetics . This process is catalyzed by histone acetyltransferases (HATs), which add acetyl groups from acetyl-CoA onto certain lysine residues of histones and non-histone proteins . Histone deacetylases (HDACs) then catalyze the removal of these acetyl groups from acetylated lysines .

Pharmacokinetics

It is known that the compound can be synthesized from lysine by the selective acetylation of the terminal amine group .

Result of Action

The acetylation of lysine residues by N-epsilon-Acetyl-L-lysine results in the regulation of gene expression . This is achieved by controlling the binding of histones to DNA in nucleosomes . The acetylation of non-histone proteins also occurs, further influencing cellular processes .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

N-epsilon-Acetyl-L-lysine participates in biochemical reactions involving lysine acetyltransferases (KATs) and histone deacetylases (HDACs) . These enzymes use central metabolites, namely acetyl-coenzyme A (acetyl-CoA) and NAD+, as cofactors for their activity . The acetylation of lysine residues is an important mechanism of epigenetics, regulating the binding of histones to DNA in nucleosomes and thereby controlling gene expression .

Cellular Effects

N-epsilon-Acetyl-L-lysine influences cell function by modulating gene expression and cellular metabolism . It has been shown to regulate protein function, protein-protein interactions, and protein stability . In addition, it plays a role in cell signaling pathways, impacting the functional stability and activity of various enzymes .

Molecular Mechanism

The molecular mechanism of N-epsilon-Acetyl-L-lysine involves the donation of the acetyl group from acetyl-CoA to the lysine side-chain, facilitated by an acetyl-CoA:lysine acetyltransferase . This modification alters the chemical properties of the lysine residues, impacting their interactions with other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-epsilon-Acetyl-L-lysine can change over time. For instance, it has been observed that the degradation of lysine through the saccharopine pathway reached a maximum within the first 2 hours, with levels of saccharopine, aminoadipic acid, and pipecolic acid increasing significantly .

Metabolic Pathways

N-epsilon-Acetyl-L-lysine is involved in the saccharopine pathway, a major route for irreversible degradation of lysine in higher eukaryotes . It is also part of the pipecolate pathway . These pathways involve various enzymes and cofactors, and the acetylation process can impact metabolic flux or metabolite levels .

Transport and Distribution

N-epsilon-Acetyl-L-lysine is transported and distributed within cells and tissues. The ER acetylation machinery, including the cytosol:ER-lumen acetyl-CoA transporter AT-1, plays a crucial role in this process .

Subcellular Localization

N-epsilon-Acetyl-L-lysine is found in various subcellular locations, including the mitochondria, cytosol, nucleus, and the lumen of the endoplasmic reticulum . Its localization can influence its activity or function, and it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

6-acetamido-2-aminohexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTERQYGMUDWYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

692-04-6, 1071-49-4 | |

| Record name | NSC102777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Lysine, N6-acetyl- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TAD3L7HLL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.